molecular formula C8H6FNO B12869155 6-Fluoro-7-methyl-1,3-benzoxazole

6-Fluoro-7-methyl-1,3-benzoxazole

Cat. No.: B12869155
M. Wt: 151.14 g/mol
InChI Key: PMXKJZJNAAXHEI-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. The presence of fluorine and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 6-fluoro-7-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

6-Fluoro-7-methyl-1,3-benzoxazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-1,3-benzoxazole
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

Comparison

Compared to similar compounds, 6-Fluoro-7-methyl-1,3-benzoxazole exhibits unique properties due to the specific positioning of the fluorine and methyl groups.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

PMXKJZJNAAXHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC=N2)F

Origin of Product

United States

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